N'-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Overview
Description
N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the core thiophene ring, followed by the introduction of the pyrrole group and the difluorobenzoyl moiety. Common reagents used in these steps include halogenated benzenes, pyrrole, and thiophene derivatives, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, where halogen atoms or other substituents can be replaced.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide include other benzoyl-pyrrole-thiophene derivatives. These compounds share structural similarities but may differ in the specific substituents attached to the core rings.
Uniqueness
The uniqueness of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide lies in its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-10-4-3-5-11(18)13(10)15(22)19-20-16(23)14-12(6-9-24-14)21-7-1-2-8-21/h1-9H,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVNQDWEFJZEQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327270 | |
Record name | N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478062-75-8 | |
Record name | N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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